REACTION_CXSMILES
|
[Br:1][C:2]1[CH:3]=[CH:4][C:5](I)=[N:6][CH:7]=1.[NH2:9][CH2:10][CH2:11][NH:12][C:13](=[O:19])[O:14][C:15]([CH3:18])([CH3:17])[CH3:16]>CCOC(C)=O>[Br:1][C:2]1[CH:3]=[CH:4][C:5]([NH:9][CH2:10][CH2:11][NH:12][C:13](=[O:19])[O:14][C:15]([CH3:17])([CH3:16])[CH3:18])=[N:6][CH:7]=1
|
Name
|
|
Quantity
|
8.86 g
|
Type
|
reactant
|
Smiles
|
BrC=1C=CC(=NC1)I
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
NCCNC(OC(C)(C)C)=O
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Name
|
|
Quantity
|
0 (± 1) mol
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Type
|
solvent
|
Smiles
|
CCOC(=O)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
170 °C
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Type
|
CUSTOM
|
Details
|
was stirred for 3 hours at 170° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was cooled to RT
|
Type
|
WASH
|
Details
|
The organic phase was washed with saturated aqueous sodium bicarbonate solution
|
Type
|
DRY_WITH_MATERIAL
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Details
|
dried over magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
evaporated down in vacuo
|
Type
|
CUSTOM
|
Details
|
The crude product was purified by chromatography (silica gel, cyc/EtOAc 4:1)
|
Reaction Time |
3 h |
Name
|
|
Type
|
|
Smiles
|
BrC=1C=CC(=NC1)NCCNC(OC(C)(C)C)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |